molecular formula C22H19N3O4S B2805030 N-(2,5-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1105235-68-4

N-(2,5-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2805030
CAS No.: 1105235-68-4
M. Wt: 421.47
InChI Key: KHFJAUYTOIVANJ-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidin-4-one core substituted at the 3-position with an acetamide group bearing a 2,5-dimethoxyphenyl moiety and a phenyl group at the 7-position. Its structural framework is associated with kinase inhibition and anticancer activities, as observed in related thienopyrimidine derivatives .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S/c1-28-15-8-9-18(29-2)17(10-15)24-19(26)11-25-13-23-20-16(12-30-21(20)22(25)27)14-6-4-3-5-7-14/h3-10,12-13H,11H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFJAUYTOIVANJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound belonging to the thienopyrimidine class of heterocyclic amides. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent research findings.

  • Molecular Formula : C22H19N3O4S
  • Molecular Weight : 421.5 g/mol
  • Structure : The compound features a thienopyrimidine core with a dimethoxyphenyl substituent, contributing to its diverse biological properties.

Anticancer Activity

Recent studies have indicated that compounds containing thienopyrimidine structures exhibit significant anticancer properties. The mechanism of action often involves the inhibition of specific kinases and enzymes that are crucial for cancer cell proliferation. For instance, derivatives of thienopyrimidines have been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and other protein kinases involved in tumor growth.

Case Study : A study evaluated various thienopyrimidine derivatives for their cytotoxic effects on different cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cells, indicating potent anticancer activity .

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties, particularly through the inhibition of cyclooxygenase (COX) enzymes. The inhibition of COX-1 and COX-2 is crucial in reducing inflammation and pain.

Research Findings : In vitro assays revealed that specific derivatives showed IC50 values comparable to established anti-inflammatory drugs like indomethacin. These compounds were effective in suppressing the production of prostaglandin E2 (PGE2), a key mediator in inflammatory responses .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of this compound and its biological activity is essential for optimizing its therapeutic potential.

Structural Feature Biological Activity
Thienopyrimidine coreAnticancer activity
Dimethoxy substituentEnhanced solubility
Ketone groupAnti-inflammatory effects

The presence of electron-donating groups such as methoxy significantly enhances the biological activity by improving the compound's interaction with target proteins.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the thienopyrimidine core.
  • Introduction of the dimethoxyphenyl group through electrophilic substitution.
  • Final acetamide formation via coupling reactions.

These synthetic pathways are critical for producing derivatives with enhanced biological activities.

Comparison with Similar Compounds

Substituent Variations on the Acetamide Phenyl Ring

  • N-(2,5-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide (): Replacing methoxy with methyl groups reduces electron-donating effects, likely decreasing polarity and metabolic stability. This analog was discontinued, possibly due to inferior pharmacokinetic properties compared to the dimethoxy variant .
  • The 4-methoxyphenyl substitution on the thienopyrimidine core may improve membrane permeability .
  • N-(4-bromo-2-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide (): Bromine adds steric bulk and lipophilicity, which may hinder target engagement but improve retention in lipid-rich tissues. The fluoro substituent balances electronic effects .

Modifications to the Thienopyrimidine Core

  • N-{4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide (): Substitution at the 4-position with an ether-linked phenyl group (vs. the 7-phenyl in the target compound) alters ring planarity and electronic distribution. The dimethyl groups on the thienopyrimidine core may enhance hydrophobic interactions .
  • Compounds with Thiophene Substituents () :
    Analogs like 8 and 9 replace the phenyl group with thiophen-2-yl, introducing sulfur-mediated π-π interactions. These derivatives showed anti-breast cancer activity, suggesting the thiophene moiety may enhance target specificity .

Core Scaffold Replacements

  • Triazolo[4,3-c]pyrimidinone Derivatives (): Replacing the thienopyrimidine core with a triazolo-pyrimidinone introduces additional nitrogen atoms, modifying hydrogen-bonding capacity. The 4-fluoroanilino substituent in this analog may improve selectivity for kinase targets .
  • Dihydropyrimidinone Derivatives (): Compounds like 5.6 and 5.15 feature a dihydropyrimidinone core with thioether linkages. These structures exhibit lower melting points (e.g., 175–177°C for 9 vs. 280°C for the target analog 8), indicating weaker crystalline packing .

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